molecular formula C23H21N3O3S2 B2735604 N-[(3-methoxyphenyl)methyl]-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1105198-39-7

N-[(3-methoxyphenyl)methyl]-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No. B2735604
CAS RN: 1105198-39-7
M. Wt: 451.56
InChI Key: CLDQFZSQPKPOPL-UHFFFAOYSA-N
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Description

Synthesis Analysis

A green synthetic procedure was developed for the two-step synthesis of a similar compound, methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate, from anthranilic acid . The first step includes a synthesis of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one which was performed in choline chloride:urea DES. In the second step, S-alkylation of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one was performed in a microwave-induced reaction . The desired compound was successfully obtained in a yield of 59% .

Scientific Research Applications

Antitumor Activity

  • Compounds related to N-[(3-methoxyphenyl)methyl]-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide have shown potential in antitumor activity. One study synthesized a series of 6-phenyl-thieno[3,2-d]pyrimidine derivatives, which displayed potent anticancer activity against human cancer cell lines such as breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. These compounds were comparable to the drug doxorubicin in their effectiveness (Hafez & El-Gazzar, 2017).

Computational and Pharmacological Evaluation

  • Another research investigated the computational and pharmacological potential of novel derivatives, including compounds structurally related to N-[(3-methoxyphenyl)methyl]-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide. These compounds were evaluated for toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, showing promising results in these areas (Faheem, 2018).

Crystal Structure Analysis

  • The crystal structures of related compounds have been studied, providing insights into their conformation and potential interactions. This information is valuable for understanding how these compounds might interact with biological targets (Subasri et al., 2016).

Synthesis and Cytotoxic Activity

  • Research on the synthesis and in vitro cytotoxic activity of certain derivatives has shown that these compounds can inhibit cancer cell growth. This highlights their potential as leads for the development of new anticancer agents (Al-Sanea et al., 2020).

Dual Inhibitor of Enzymes

  • Studies on dual inhibitors of thymidylate synthase and dihydrofolate reductase found that compounds with a structure similar to N-[(3-methoxyphenyl)methyl]-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide exhibit potent inhibitory activities, indicating their potential therapeutic applications (Gangjee et al., 2008).

Antimicrobial Activity

  • New thiazolidin-4-one derivatives, structurally related to the compound , were synthesized and evaluated for their antimicrobial activity. These compounds showed promising results against various bacterial strains, indicating their potential as antimicrobial agents (Baviskar et al., 2013).

properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S2/c1-26-22(28)21-18(12-19(31-21)16-8-4-3-5-9-16)25-23(26)30-14-20(27)24-13-15-7-6-10-17(11-15)29-2/h3-12H,13-14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDQFZSQPKPOPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NCC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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